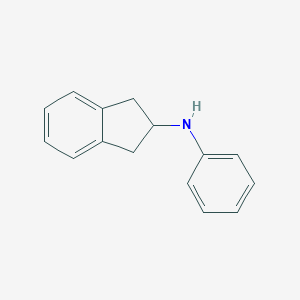

N-phenyl-2,3-dihydro-1H-inden-2-amine

Description

Properties

IUPAC Name |

N-phenyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-8-14(9-3-1)16-15-10-12-6-4-5-7-13(12)11-15/h1-9,15-16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVHCDLCLNXADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186889 | |

| Record name | N-Phenylindan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33237-72-8 | |

| Record name | 2,3-Dihydro-N-phenyl-1H-inden-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylindan-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylindan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylindan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLINDAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0R810A172 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminoindan Scaffold

An In-depth Technical Guide to the Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine

N-phenyl-2,3-dihydro-1H-inden-2-amine, also known as N-(2-Indanyl)aniline, is a significant molecule in medicinal chemistry and organic synthesis. It belongs to the 2-aminoindan class of compounds, which are rigid analogs of amphetamines and serve as core structural motifs in a wide range of pharmacologically active agents.[1][2] The 2-aminoindan framework is a key component in drugs developed for neurological disorders, including anti-Parkinsonian agents, and as potential treatments for depression and anxiety.[3][4][5] Specifically, N-phenyl-2,3-dihydro-1H-inden-2-amine is a documented reagent in the synthesis of Aprindine Hydrochloride, a potent antiarrhythmic drug used to treat ventricular arrhythmias.[6]

This guide provides a comprehensive overview of the most efficient and widely adopted synthetic pathway to N-phenyl-2,3-dihydro-1H-inden-2-amine: the reductive amination of 2-indanone. We will delve into the mechanistic underpinnings of this reaction, compare different methodological approaches, and provide a detailed, field-proven experimental protocol.

Primary Synthesis Pathway: Reductive Amination of 2-Indanone

The most direct and efficient method for preparing N-phenyl-2,3-dihydro-1H-inden-2-amine is the reductive amination of 2-indanone with aniline.[7][8] This reaction is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[9] The process is typically performed as a one-pot reaction where the ketone and amine first form an iminium ion, which is then immediately reduced by a selective reducing agent present in the reaction mixture.

Causality Behind Experimental Choices: The "Why" of the Protocol

The selection of reagents and conditions in a reductive amination protocol is critical for achieving high yield and purity.

-

Starting Materials : 2-indanone is a readily available and stable ketone. Aniline is the simplest aromatic primary amine, serving as the source of the N-phenyl group.

-

Reaction Environment : The reaction is typically run under weakly acidic conditions. This is a crucial balancing act: acid catalysis is required to facilitate the dehydration of the initial hemiaminal intermediate to the imine, but excessive acidity will protonate the starting amine (aniline), rendering it non-nucleophilic and halting the reaction.[9]

-

Choice of Reducing Agent : The success of a one-pot reductive amination hinges on a reducing agent that is potent enough to reduce the intermediate iminium ion but mild enough not to reduce the starting ketone.

-

Catalytic Hydrogenation : A classic and effective method involves using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C).[8] In some protocols, aniline itself is used as the solvent to drive the equilibrium towards imine formation. This method is robust but requires specialized hydrogenation equipment (e.g., a Parr apparatus).[8]

-

Hydride Reagents : For laboratory-scale synthesis, hydride reagents are often more convenient.

-

Sodium Cyanoborohydride (NaBH₃CN) : Was historically popular due to its selectivity for reducing imines over ketones, especially at a controlled pH of ~6. However, its high toxicity (due to the potential release of hydrogen cyanide) has led to its replacement in many applications.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is now the reagent of choice for most reductive aminations.[7] It is a mild and selective reducing agent that is particularly effective for this transformation. Its steric bulk and attenuated reactivity prevent significant reduction of the starting ketone. Furthermore, the acetic acid byproduct generated during the reaction can help catalyze imine formation, making it an ideal choice for a one-pot procedure without the need for strict pH control.[7]

-

-

Visualizing the Synthesis Workflow

The following diagram illustrates the primary synthetic route from 2-indanone to the target compound.

Caption: High-level workflow for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine.

Reaction Mechanism

The reaction proceeds in two main stages within the same pot:

-

Imine Formation : The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of 2-indanone to form a hemiaminal intermediate. Under mild acid catalysis, this intermediate loses a molecule of water to form a more stable iminium cation.

-

Reduction : The hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.

Caption: The two-stage mechanism of reductive amination.

Data Presentation: Comparison of Methods

The choice of reducing agent significantly impacts the reaction's efficiency. The following table summarizes yields reported in the literature for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine.

| Starting Materials | Reducing Agent / Catalyst | Solvent | Yield | Reference |

| 2-Indanone, Aniline | H₂, 5% Pd/C | Aniline | 72% | [8] |

| 2-Indanone, Aniline | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 85% | [7] |

This data clearly demonstrates the superior yield achieved with sodium triacetoxyborohydride under mild conditions, making it the preferred modern method for this synthesis.[7]

Experimental Protocol: Synthesis via Sodium Triacetoxyborohydride

This protocol is adapted from the highly efficient procedure reported for reductive aminations.[7]

Materials:

-

2-Indanone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M in diethyl ether) for salt formation (optional)

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-indanone (1.0 eq). Dissolve the ketone in an appropriate volume of DCE or DCM (approx. 0.1-0.2 M concentration).

-

Amine Addition : Add aniline (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Reductant Addition : Carefully add sodium triacetoxyborohydride (1.1-1.5 eq) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).

-

Workup : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification :

-

The crude product can be purified by silica gel column chromatography.

-

Alternatively, the free base can be dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether can be added to precipitate the hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[8]

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Aniline is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Sodium triacetoxyborohydride is moisture-sensitive and will react with water to release hydrogen gas. Handle with care.

-

Chlorinated solvents like DCE and DCM are hazardous. Avoid inhalation and skin contact.

Alternative Synthetic Considerations

While direct reductive amination is optimal, other multi-step routes to the 2-aminoindan scaffold exist, which could theoretically be adapted.

-

Reduction of 2-Indanone Oxime : 2-indanone can be converted to its oxime using hydroxylamine. Subsequent reduction of the oxime (e.g., with catalytic hydrogenation or dissolving metal reduction) yields the parent 2-aminoindan.[10] This primary amine would then require N-arylation, for instance, via a Buchwald-Hartwig amination, to produce the final N-phenyl derivative. This two-step process is less atom-economical than direct reductive amination.

-

Synthesis from Indene : Some patented methods describe the synthesis of 2-aminoindan derivatives starting from indene.[11] These routes often involve multiple steps, such as cyclization and Hofmann degradation reactions, and are generally more complex than the reductive amination approach from 2-indanone.[11]

Conclusion

The synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine is most efficiently achieved through the one-pot reductive amination of 2-indanone with aniline. The use of sodium triacetoxyborohydride as the reducing agent represents the current state-of-the-art, offering high yields, operational simplicity, and enhanced safety compared to older methods.[7] This robust and reliable pathway provides researchers and drug development professionals with straightforward access to this valuable synthetic intermediate and its derivatives, facilitating further exploration in medicinal chemistry.

References

-

CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

N-PHENYL-2-AMINOINDAN | 33237-72-8 - ChemicalBook. (2023).

-

Synthesis, dopaminergic profile, and molecular dynamics calculations of N-aralkyl substituted 2-aminoindans. PubMed. (2008).

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.

-

Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central.

-

2-Aminoindane - CymitQuimica.

-

2-Aminoindane - Wikipedia.

-

2-Aminoindan hydrochloride - Chem-Impex.

-

REDUCTIVE ALKYLATION OF ANILINE WITH 2-INDANONE AND 2-TETRALONE. Organic Preparations and Procedures International.

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. (2010).

-

Reductive amination - Wikipedia.

-

Aminoindanes - United Nations Office on Drugs and Crime.

-

Wiglusz, K., Jarek, A., & Wiergowska, G. (2017). Synthetic Aminoindanes. Frontiers in Psychiatry.

-

Wiglusz, K., Jarek, A., & Wiergowska, G. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed.

Sources

- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. Details for Aminoindanes [unodc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-PHENYL-2-AMINOINDAN | 33237-72-8 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

"N-phenyl-2,3-dihydro-1H-inden-2-amine" chemical properties

An In-Depth Technical Guide to N-phenyl-2,3-dihydro-1H-inden-2-amine: Properties, Synthesis, and Applications

Abstract

N-phenyl-2,3-dihydro-1H-inden-2-amine, also known as 2-anilinoindan, is a secondary amine featuring a rigid bicyclic indane framework. This structure is a derivative of 2-aminoindane, a compound recognized as a rigid analog of amphetamine that exhibits stimulant properties.[1][2] While the parent compound and its ring-substituted derivatives have been investigated for their interaction with monoamine transporters, N-phenyl-2,3-dihydro-1H-inden-2-amine is most notably recognized for its role as a key synthetic intermediate.[3][4] Specifically, it serves as a crucial reagent in the preparation of Aprindine, a long-acting antiarrhythmic agent used to treat ventricular arrhythmias.[5] This guide provides a comprehensive technical overview of the chemical identity, physicochemical properties, spectroscopic profile, and a proposed synthetic pathway for N-phenyl-2,3-dihydro-1H-inden-2-amine, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction and Chemical Identity

The 2-Aminoindane Scaffold

The 2-aminoindane (2-AI) core structure is of significant interest in medicinal chemistry. Its constrained phenethylamine backbone makes it a valuable scaffold for designing compounds that target the central nervous system. 2-AI itself is a monoamine releasing agent that shows selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] This activity has led to its classification as a stimulant and its appearance as a designer drug.[1][2] Various derivatives have been synthesized to explore their pharmacological profiles, with ring substitutions significantly altering their potency and selectivity for serotonin, dopamine, and norepinephrine transporters.[4][6]

N-phenyl-2,3-dihydro-1H-inden-2-amine: Structure and Nomenclature

N-phenyl-2,3-dihydro-1H-inden-2-amine (CAS No. 33237-72-8) is a specific derivative where the primary amino group of 2-aminoindane is substituted with a phenyl group, forming a secondary amine.[5] This substitution significantly alters its properties compared to the parent compound, directing its utility away from direct pharmacological action and towards its role as a chemical building block.

Systematic (IUPAC) Name: N-phenyl-2,3-dihydro-1H-inden-2-amine Common Synonyms: 2-Anilinoindan, N-(2-Indanyl)aniline, 2-Phenylaminoindan[5] CAS Number: 33237-72-8[5] Molecular Formula: C₁₅H₁₅N[5] Molecular Weight: 209.29 g/mol [5]

Caption: Chemical structure of N-phenyl-2,3-dihydro-1H-inden-2-amine.

Physicochemical Properties

The physical properties of N-phenyl-2,3-dihydro-1H-inden-2-amine are summarized below. These characteristics are essential for designing synthetic procedures, purification strategies, and for safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 209.29 g/mol | [5] |

| Boiling Point | 366 °C | [5] |

| Density | 1.140 g/cm³ | [5] |

| Flash Point | 188 °C | [5] |

| pKa | 5.22 ± 0.20 (Predicted) | [5] |

Spectroscopic Profile

The structural elucidation of N-phenyl-2,3-dihydro-1H-inden-2-amine relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on its molecular structure and general principles of amine spectroscopy.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (C₆H₅ & C₆H₄) | δ 6.7 - 7.5 ppm (multiplets) |

| N-H Proton | δ 3.5 - 5.0 ppm (broad singlet, D₂O exchangeable) | |

| Indan C2-H | δ ~4.0 ppm (quintet or multiplet) | |

| Indan C1-H₂, C3-H₂ | δ 2.8 - 3.4 ppm (multiplets) | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |

| Indan C2 | δ ~55 - 65 ppm | |

| Indan C1, C3 | δ ~35 - 45 ppm | |

| IR Spectroscopy | N-H Stretch (secondary amine) | 3350 - 3310 cm⁻¹ (single, sharp/medium) |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |

| Aromatic C=C Bending | 1600 - 1450 cm⁻¹ | |

| Aromatic C-N Stretch | 1335 - 1250 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 209 |

| Key Fragmentation | Alpha-cleavage leading to a stable iminium cation. |

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct regions. The aromatic protons on both the phenyl and indan rings would appear as complex multiplets in the downfield region (δ 6.7-7.5). The single proton on the nitrogen (N-H) would likely be a broad singlet, the chemical shift of which is concentration-dependent; its identity can be confirmed by its disappearance upon adding a few drops of D₂O to the sample.[7][8] The methine proton at the C2 position of the indan ring, being attached to both a nitrogen and situated within the bicyclic system, would be deshielded. The four methylene protons at the C1 and C3 positions would also be deshielded by the adjacent aromatic ring and appear as multiplets.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum should display a single, characteristic N-H stretching absorption between 3350-3310 cm⁻¹, which is typically weaker and sharper than an alcohol's O-H stretch.[8][9][10] The C-N stretching vibration for an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region.[9] Additionally, characteristic aromatic C-H and C=C bands, as well as aliphatic C-H stretching bands, will be present.

Mass Spectrometry

In accordance with the Nitrogen Rule, the molecule contains one nitrogen atom, and its molecular weight is odd (209.29). Therefore, the molecular ion peak (M⁺) is expected at an odd m/z value of 209.[7][11] The primary fragmentation pathway for amines is alpha-cleavage, which in this case would involve the cleavage of a C-C bond adjacent to the nitrogen, leading to the formation of a stable, resonance-stabilized iminium cation.

Synthesis and Purification

Retrosynthetic Analysis

A logical and efficient approach to synthesizing N-phenyl-2,3-dihydro-1H-inden-2-amine is through the reductive amination of 2-indanone with aniline. This disconnection simplifies the target molecule into readily available commercial starting materials.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: Reductive Amination

This protocol details a self-validating workflow for the synthesis via reductive amination. The choice of a mild reducing agent is critical to ensure the reaction's success.

Expertise & Causality: Standard powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would readily reduce the starting ketone (2-indanone) to an alcohol before it can react with the amine (aniline). Therefore, a more selective, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is employed. These agents are most effective at reducing the protonated iminium ion intermediate, which forms in situ, rather than the initial ketone, thus driving the reaction towards the desired amine product.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-indanone (1.0 eq) and aniline (1.1 eq).

-

Solvent Addition: Dissolve the reactants in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture. This is crucial for catalyzing the formation of the iminium ion intermediate.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion. Progress can be monitored by TLC.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.

-

Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material and intermediate by TLC.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts.

Caption: Workflow for purification and characterization.

Purification Protocol:

-

Chromatography: The crude material is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Product: The pure fractions are combined and the solvent is removed under reduced pressure to yield N-phenyl-2,3-dihydro-1H-inden-2-amine as a purified solid or oil. The final structure and purity are confirmed using the spectroscopic methods outlined in Section 3.

Chemical Reactivity and Applications

Basicity and Salt Formation

As a secondary amine, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.[12] It can react with acids to form the corresponding ammonium salts. This property is often exploited for purification or to improve the handling and solubility characteristics of amine-containing compounds.

Key Application: Intermediate in Aprindine Synthesis

The primary documented application of N-phenyl-2,3-dihydro-1H-inden-2-amine is its use as a precursor in the synthesis of Aprindine Hydrochloride.[5] Aprindine is an antiarrhythmic drug, and this specific intermediate provides the core N-phenyl-2-aminoindane structure required for the final drug molecule.

Potential Research Applications

Given that the broader class of 2-aminoindane derivatives exhibits significant activity on monoamine transporters, N-phenyl-2,3-dihydro-1H-inden-2-amine and its analogs could serve as scaffolds in drug discovery programs.[4][13] Further derivatization of the phenyl ring or the indane nucleus could lead to novel compounds with tailored pharmacological profiles for CNS-related research.

Safety and Handling

N-phenyl-2,3-dihydro-1H-inden-2-amine is classified with the following hazards:

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16][17] If ingested, seek immediate medical attention.[16]

Conclusion

N-phenyl-2,3-dihydro-1H-inden-2-amine is a compound of significant interest due to its structural relationship to pharmacologically active 2-aminoindanes and its established role as a key intermediate in the synthesis of the antiarrhythmic drug Aprindine. This guide has detailed its chemical and physical properties, provided a predictive spectroscopic profile for its characterization, and outlined a robust and logical synthetic protocol. Understanding these technical aspects is crucial for chemists and researchers working on the synthesis of complex organic molecules and in the field of pharmaceutical development.

References

-

Wikipedia. 2-Aminoindane. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology. [Link]

-

ResearchGate. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF. [Link]

-

Ronzoni, S., et al. (1996). Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands. Journal of Medicinal Chemistry. [Link]

-

LookChem. Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17221237, N-propyl-2,3-dihydro-1H-inden-2-amine. [Link]

-

National Institute of Standards and Technology. 1H-Inden-2-amine, 2,3-dihydro-. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

Chemsrc. 2-phenyl-2,3-dihydro-1H-indene | CAS#:22253-11-8. [Link]

- Google Patents.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-PHENYL-2-AMINOINDAN | 33237-72-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-phenyl-2,3-dihydro-1H-inden-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. N-phenyl-2,3-dihydro-1H-inden-2-amine is a research chemical, and its pharmacological and toxicological properties are not well-characterized. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, in accordance with all applicable laws and regulations.

Executive Summary

N-phenyl-2,3-dihydro-1H-inden-2-amine, also known as 2-AI, is a rigid analogue of amphetamine that has emerged as a novel psychoactive substance. Its chemical structure, featuring a 2-aminoindane core, suggests a potential interaction with monoaminergic systems within the central nervous system. However, a detailed understanding of its mechanism of action remains largely unexplored in published scientific literature. This guide provides a comprehensive framework for elucidating the pharmacological profile of N-phenyl-2,3-dihydro-1H-inden-2-amine. We will first review the known pharmacology of the parent compound, 2-aminoindane, and then hypothesize how the addition of an N-phenyl group may modulate its activity. The core of this document is a proposed research program, detailing the essential in vitro and in vivo assays required to definitively characterize the mechanism of action of this compound. This guide is designed to be a practical resource for researchers, offering detailed experimental protocols and data interpretation strategies.

The 2-Aminoindane Scaffold: A Foundation for Monoaminergic Activity

The 2-aminoindane scaffold is a well-established pharmacophore known for its interaction with monoamine transporters and enzymes. As a rigid analogue of amphetamine, 2-aminoindane displays a range of effects on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, it is known to be a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.

Interaction with Monoamine Transporters

2-Aminoindane is recognized as a monoamine transporter substrate, triggering the release of neurotransmitters, and also acting as a reuptake inhibitor. Its potency and selectivity for the different transporters are key determinants of its overall pharmacological effect. Generally, compounds that preferentially act on DAT and NET exhibit stimulant properties, while those with significant SERT interaction may have empathogenic or antidepressant-like effects.

Monoamine Oxidase Inhibition

In addition to its effects on monoamine transporters, 2-aminoindane has been identified as a monoamine oxidase inhibitor (MAOI). This dual action can lead to a more pronounced increase in synaptic monoamine levels compared to a pure reuptake inhibitor or releasing agent.

The N-Phenyl Substituent: A Structural Modification with Significant Implications

The addition of a phenyl group to the nitrogen of the 2-aminoindane core in N-phenyl-2,3-dihydro-1H-inden-2-amine is a critical structural modification that is likely to significantly alter its pharmacological profile compared to the parent compound. Structure-activity relationship (SAR) studies of related compounds can provide insights into the potential effects of this N-phenyl group. In many classes of monoaminergic compounds, N-alkylation or N-arylation can modulate potency and selectivity for monoamine transporters and receptors. It is plausible that the bulky N-phenyl group could decrease the compound's affinity for the monoamine transporters while potentially increasing its affinity for certain G-protein coupled receptors (GPCRs), such as serotonin or adrenergic receptors.

A Proposed Research Program for Elucidating the Mechanism of Action

To move from a hypothesized mechanism to a scientifically validated one, a systematic and multi-tiered research program is essential. The following sections outline the key in vitro and in vivo assays required to comprehensively characterize the pharmacological profile of N-phenyl-2,3-dihydro-1H-inden-2-amine.

Tier 1: In Vitro Characterization of Molecular Targets

The initial phase of investigation should focus on identifying the primary molecular targets of N-phenyl-2,3-dihydro-1H-inden-2-amine using a panel of in vitro assays.

A broad receptor screening panel is the first step to identify potential interactions with a wide range of CNS targets. This should include, at a minimum, all major dopamine, serotonin, adrenergic, and trace amine-associated receptors (TAARs).

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the receptor of interest (e.g., HEK293 cells). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]dopamine for DAT), and varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of N-phenyl-2,3-dihydro-1H-inden-2-amine that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to calculate the binding affinity (Ki) of the compound for the receptor.

Data Presentation: Receptor Binding Affinity (Ki) in nM

| Target | Ki (nM) |

| DAT | TBD |

| NET | TBD |

| SERT | TBD |

| D₁ Receptor | TBD |

| D₂ Receptor | TBD |

| 5-HT₁ₐ Receptor | TBD |

| 5-HT₂ₐ Receptor | TBD |

| 5-HT₂C Receptor | TBD |

| α₁-Adrenergic Receptor | TBD |

| α₂-Adrenergic Receptor | TBD |

| TAAR₁ | TBD |

TBD: To be determined by experimentation.

These functional assays are critical to determine whether N-phenyl-2,3-dihydro-1H-inden-2-amine acts as a substrate (releaser) or an inhibitor of monoamine transporters.

Experimental Protocol: [³H]Monoamine Uptake Assay

-

Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., HEK293-DAT).

-

Assay Initiation: Pre-incubate the cells with varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.

-

Addition of Radiotracer: Add a known concentration of a radiolabeled monoamine (e.g., [³H]dopamine).

-

Incubation: Incubate for a short period to allow for transporter-mediated uptake.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the monoamine uptake.

Experimental Protocol: Monoamine Release Assay

-

Cell Loading: Pre-load cells expressing the transporter of interest with a radiolabeled monoamine.

-

Wash: Wash the cells to remove any extracellular radiolabel.

-

Drug Addition: Add varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.

-

Incubation: Incubate for a defined period to allow for any drug-induced release of the radiolabeled monoamine.

-

Quantification: Collect the supernatant and measure the radioactivity.

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal release response.

Data Presentation: Monoamine Transporter Functional Data

| Assay | DAT | NET | SERT |

| Uptake Inhibition (IC₅₀, nM) | TBD | TBD | TBD |

| Release (EC₅₀, nM) | TBD | TBD | TBD |

TBD: To be determined by experimentation.

Caption: Workflow for in vitro characterization.

If the binding assays reveal significant affinity for any GPCRs, functional assays should be performed to determine if N-phenyl-2,3-dihydro-1H-inden-2-amine acts as an agonist, antagonist, or inverse agonist at these receptors.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors)

-

Cell Culture: Use a cell line expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Drug Addition: Add varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

-

Data Analysis: Calculate the EC₅₀ for agonist activity or the IC₅₀ for antagonist activity (in the presence of a known agonist).

Experimental Protocol: cAMP Assay (for Gs- or Gi-coupled receptors)

-

Cell Culture: Use a cell line expressing the target receptor.

-

Drug Treatment: Treat the cells with varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine. For Gi-coupled receptors, co-treat with an adenylyl cyclase activator like forskolin.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.

-

Data Analysis: Determine the effect of the compound on cAMP levels to classify it as an agonist or antagonist.

Caption: Hypothesized signaling pathway.

Tier 2: In Vivo Behavioral Pharmacology

Following the in vitro characterization, in vivo studies in animal models are crucial to understand the physiological and behavioral effects of N-phenyl-2,3-dihydro-1H-inden-2-amine.

This is a fundamental assay to assess the stimulant or depressant effects of a compound.

Experimental Protocol: Open Field Test

-

Acclimation: Place rodents (e.g., mice or rats) individually in an open field arena and allow them to acclimate for a set period.

-

Drug Administration: Administer varying doses of N-phenyl-2,3-dihydro-1H-inden-2-amine or a vehicle control.

-

Data Collection: Record the animal's movement using an automated video tracking system for a defined duration. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors.

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the control group.

This assay can determine if the subjective effects of N-phenyl-2,3-dihydro-1H-inden-2-amine are similar to those of known drugs of abuse, such as cocaine or MDMA.

Experimental Protocol: Two-Lever Operant Conditioning

-

Training: Train animals to press one lever after receiving a known drug (e.g., d-amphetamine) and another lever after receiving saline to obtain a food reward.

-

Testing: Once the animals have learned to discriminate between the drug and saline, administer a test dose of N-phenyl-2,3-dihydro-1H-inden-2-amine and observe which lever they press.

-

Data Analysis: The percentage of responding on the drug-appropriate lever indicates the degree to which the test compound mimics the subjective effects of the training drug.

Conclusion and Future Directions

The systematic approach outlined in this guide, progressing from in vitro target identification to in vivo behavioral characterization, will provide a comprehensive understanding of the mechanism of action of N-phenyl-2,3-dihydro-1H-inden-2-amine. The data generated will be crucial for assessing its potential therapeutic applications as well as its abuse liability. Future research should also focus on its metabolism, pharmacokinetics, and long-term toxicological effects. By adhering to rigorous scientific principles and validated experimental protocols, the research community can effectively unravel the pharmacological intricacies of this and other emerging psychoactive substances.

References

-

De la Torre, R., et al. (2000). Non-linear pharmacokinetics of 2-aminoindan after oral administration to healthy volunteers. British Journal of Clinical Pharmacology, 49(4), 331-337. [Link]

-

McKenna, D. J., et al. (1991). 2-Aminoindan: a rigid analogue of amphetamine. Pharmacology Biochemistry and Behavior, 39(3), 743-747. [Link]

Spectroscopic Data of N-phenyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of N-phenyl-2,3-dihydro-1H-inden-2-amine. Due to a lack of publicly available experimental data for this specific molecule, this document leverages predictive models and comparative analysis of structurally similar compounds to offer a comprehensive theoretical overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic profile of this compound for identification, characterization, and quality control purposes.

Introduction

N-phenyl-2,3-dihydro-1H-inden-2-amine is a secondary amine featuring a phenyl group attached to the nitrogen atom of a 2-aminoindane scaffold. The indane moiety is a privileged structure in medicinal chemistry, and its derivatives have been explored for a variety of biological activities. Spectroscopic analysis is a cornerstone of modern chemical research, providing unambiguous structure elucidation and purity assessment. This guide will detail the theoretically-derived spectroscopic data for N-phenyl-2,3-dihydro-1H-inden-2-amine, offering a robust predictive framework in the absence of direct experimental measurements.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of N-phenyl-2,3-dihydro-1H-inden-2-amine are numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this document.

An In-depth Technical Guide to the Crystal Structure Analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine

Abstract

This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine, a molecule of significant interest in medicinal chemistry and drug development.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each step. We will navigate the entire workflow, from the critical initial step of obtaining diffraction-quality crystals to the final stages of structure solution, refinement, and in-depth analysis of intermolecular interactions. The insights derived from such an analysis are paramount for understanding the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability.[3][4]

Introduction: The Rationale for Structural Elucidation

In the landscape of modern drug discovery, a molecule's three-dimensional atomic arrangement is a critical determinant of its function and viability as a therapeutic agent.[5][6] Small-molecule X-ray crystallography stands as the definitive method for unambiguously determining this 3D structure.[7] For a compound like N-phenyl-2,3-dihydro-1H-inden-2-amine, which serves as a scaffold in the development of various psychoactive compounds and potential pharmaceuticals, a detailed understanding of its crystal structure is invaluable.[1][2] This knowledge allows for the rational design of new drugs with improved pharmacological profiles and provides a foundational understanding of structure-activity relationships.

The primary objectives of this guide are to:

-

Present a robust, field-proven protocol for the crystal growth of N-phenyl-2,3-dihydro-1H-inden-2-amine.

-

Detail the workflow for single-crystal X-ray diffraction data collection and processing.

-

Provide a step-by-step guide to structure solution and refinement using widely accepted software.

-

Illustrate the methods for analyzing intermolecular interactions and their implications for the solid-state properties of the compound.

Experimental Workflow: From Molecule to Model

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The overall workflow is depicted below.

Figure 1: Overall workflow for the crystal structure determination of a small molecule.

Crystal Growth: The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly apt in crystallography; the quality of the final structure is fundamentally limited by the quality of the crystal.[8] The goal is to grow a single, well-ordered crystal of sufficient size (ideally > 20 µm in all dimensions) and free of defects.[7] For a small organic molecule like N-phenyl-2,3-dihydro-1H-inden-2-amine, several techniques can be employed.

Protocol: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals of organic compounds.[5][8][9]

-

Solvent Selection: Dissolve a small amount of purified N-phenyl-2,3-dihydro-1H-inden-2-amine in a variety of solvents to find one in which it is moderately soluble. Good starting points include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Preparation of a Near-Saturated Solution: Prepare a solution that is close to its saturation point at room temperature.

-

Crystallization Vessel: Transfer the solution to a clean, small vial or test tube. The vessel should have a narrow opening to slow the rate of evaporation.

-

Controlled Evaporation: Cover the vessel with parafilm and puncture a few small holes with a needle.[10] This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth.

| Parameter | Recommended Condition | Rationale |

| Solvent Volatility | Moderate | Too volatile a solvent will evaporate too quickly, leading to the formation of many small, poorly-ordered crystals. |

| Temperature | Constant | Fluctuations in temperature can alter solubility and disrupt crystal growth. |

| Vibrations | Minimized | Vibrations can induce rapid nucleation, resulting in a polycrystalline powder rather than a single crystal. |

Protocol: Vapor Diffusion

This technique is particularly effective when only small amounts of the compound are available.[5][9]

-

Dissolution: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open vial.

-

Anti-Solvent: Place this vial inside a larger, sealed container (e.g., a jar) that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent).

-

Diffusion: The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. Modern diffractometers are typically equipped with a CCD or pixel detector to record the diffraction pattern.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

-

Diffractometer Setup: The instrument is configured with the appropriate X-ray source (e.g., Mo or Cu Kα radiation).[7]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is processed to yield a list of reflection intensities, which are then used to solve the crystal structure. This process is typically carried out using specialized software packages.

Figure 2: Workflow for structure solution and refinement using the SHELX suite within the Olex2 graphical interface.

Software:

-

Olex2: A user-friendly graphical interface that integrates various crystallographic programs.[6][12][13]

-

SHELXT: A powerful program for the ab initio solution of crystal structures.

-

SHELXL: The gold standard for the refinement of crystal structures against diffraction data.[14][15]

Protocol: Structure Solution and Refinement

-

Structure Solution: The processed reflection data (in .hkl format) is used by SHELXT to determine the initial positions of the atoms in the asymmetric unit.

-

Initial Refinement: The initial model is refined using SHELXL within Olex2.[16] This involves a least-squares process that adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[15]

-

Model Building: The difference Fourier map is inspected to locate any missing atoms (such as hydrogen atoms) or to identify any disorder in the structure.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

-

Hydrogen Atom Treatment: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The model is refined until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.

Hypothetical Crystallographic Data for N-phenyl-2,3-dihydro-1H-inden-2-amine

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅N |

| Formula Weight | 209.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 14.789(6) |

| β (°) | 98.76(2) |

| Volume (ų) | 1251.1(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.112 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.123 |

This data is hypothetical and for illustrative purposes only.

Structural Analysis: Unveiling Molecular and Supramolecular Architecture

With a refined crystal structure in hand, a wealth of information can be extracted.

Molecular Geometry

The primary output of a crystal structure determination is the precise measurement of bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the molecule and reveals its preferred conformation in the solid state. For N-phenyl-2,3-dihydro-1H-inden-2-amine, key parameters to analyze would include the planarity of the phenyl and indan ring systems and the geometry around the amine nitrogen.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions.[17][18] Understanding these interactions is crucial for predicting the physical properties of the solid form.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis, which can be performed using software like CrystalExplorer.[19][20][21] The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal.[22] By mapping properties like the normalized contact distance (dnorm) onto this surface, we can identify and characterize different types of intermolecular contacts.

Potential Interactions in N-phenyl-2,3-dihydro-1H-inden-2-amine:

-

N-H···π Interactions: The amine proton could interact with the electron-rich π systems of the phenyl or indan rings of neighboring molecules.

-

C-H···π Interactions: Hydrogen atoms on the aromatic and aliphatic parts of the molecule can also form weak hydrogen bonds with the π systems of adjacent molecules.

-

π-π Stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface analysis.[22]

Implications for Drug Development

A thorough understanding of the crystal structure of an API like N-phenyl-2,3-dihydro-1H-inden-2-amine has profound implications for its development as a pharmaceutical product:

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties. A comprehensive structural analysis is the first step in identifying and characterizing different polymorphic forms.

-

Stability and Formulation: The strength and nature of intermolecular interactions directly influence the stability of the solid form.[3] This knowledge can guide the selection of excipients and the design of a stable drug product formulation.[4]

-

Intellectual Property: Novel crystalline forms of an API can be patentable, providing a significant competitive advantage.

Conclusion

The crystal structure analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine, as outlined in this guide, provides a blueprint for obtaining critical structural information essential for modern drug discovery and development. By following a systematic and well-reasoned experimental workflow, researchers can move from a newly synthesized compound to a detailed three-dimensional model of its molecular and supramolecular architecture. The insights gained from this analysis are not merely academic; they are foundational to the development of safe, stable, and effective pharmaceutical products.

References

-

OlexSys. (n.d.). Olex2. Retrieved from [Link]

-

Department of Chemistry and Biochemistry, University of Arizona. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

-

Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1885-1908. [Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]

-

Tian Lu. (2019, August 30). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals [Video]. YouTube. [Link]

-

S. Arshad. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

SourceForge. (n.d.). Olex2 download. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1789-1798. [Link]

-

Wikipedia. (2024, May 14). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]

-

Scilit. (n.d.). OLEX2: a complete structure solution, refinement and analysis program. Retrieved from [Link]

-

ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]

-

Clemens Prescher. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

-

Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1789-1798. [Link]

-

University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 497-511. [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Van den Mooter, G. (2025). A comprehensive overview of the role of intermolecular interactions in amorphous solid dispersions. International Journal of Pharmaceutics, 674, 125441. [Link]

-

Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]

-

Que, C., et al. (2021). Impact of Drug–Polymer Intermolecular Interactions on Dissolution Performance of Copovidone-Based Amorphous Solid Dispersions. Molecular Pharmaceutics, 18(11), 4177-4193. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Intermolecular Forces on Phase Transitions and Ph. 16(1), 091. [Link]

-

Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

-

PubChem. (n.d.). N-phenylindan-2-amine. Retrieved from [Link]

-

Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 891-895. [Link]

-

Arshad, S., et al. (2014). Crystal structure of N-phenyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o905-o906. [Link]

-

Kumar, S., et al. (2023). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564-568. [Link]

-

Karrouchi, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 66-72. [Link]

-

PubChem. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Retrieved from [Link]

-

Drug Enforcement Administration. (2025, December 31). Orange Book - List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoindan hydrochloride. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy N-propyl-2,3-dihydro-1H-inden-2-amine | 82985-09-9 [smolecule.com]

- 3. A comprehensive overview of the role of intermolecular interactions in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. chemistry.muohio.edu [chemistry.muohio.edu]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Olex2 | OlexSys [olexsys.org]

- 13. researchgate.net [researchgate.net]

- 14. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 15. An Easy Structure - Sucrose [xray.uky.edu]

- 16. sourceforge.net [sourceforge.net]

- 17. Khan Academy [khanacademy.org]

- 18. jocpr.com [jocpr.com]

- 19. m.youtube.com [m.youtube.com]

- 20. crystalexplorer.net [crystalexplorer.net]

- 21. crystalexplorer.net [crystalexplorer.net]

- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-phenyl-2,3-dihydro-1H-inden-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-2,3-dihydro-1H-inden-2-amine is a molecule belonging to the 2-aminoindan class of compounds. While direct pharmacological data on this specific molecule is not extensively available in peer-reviewed literature, its structural similarity to a range of well-characterized neuroactive compounds allows for the formulation of strong hypotheses regarding its potential therapeutic targets. This guide synthesizes evidence from structurally related analogues to propose and explore the most probable molecular targets for N-phenyl-2,3-dihydro-1H-inden-2-amine. We will delve into the mechanistic rationale for each proposed target, provide detailed experimental protocols for validation, and present the information in a framework designed to accelerate research and development efforts. The primary inferred targets for this compound lie within the central nervous system, specifically focusing on monoaminergic modulation.

Introduction: The Rationale of Structural Analogy

In drug discovery, the principle of structural analogy is a cornerstone of lead identification and optimization. Compounds sharing a common chemical scaffold frequently exhibit similar pharmacological profiles. The core of the topic compound is the 2-aminoindan moiety, a rigid cyclic analogue of phenethylamine. This scaffold is present in several well-known psychoactive and neuroprotective agents.[1][2] The addition of an N-phenyl group modifies the lipophilicity and steric profile of the amine, which will undoubtedly influence its interaction with biological targets. This guide will therefore focus on targets known to bind N-substituted 2-aminoindan derivatives.

The most prominent and therapeutically relevant analogues are found in the treatment of neurodegenerative disorders, particularly Parkinson's disease. Based on this, we will explore three primary, high-probability target classes:

-

Monoamine Oxidase B (MAO-B)

-

Plasma Membrane Monoamine Transporters (DAT, NET, SERT)

-

α2-Adrenergic Receptors

This document will treat each potential target class in a dedicated section, providing the biological context, the evidence for its consideration, and the experimental workflows required for validation.

Primary Hypothesized Target: Monoamine Oxidase B (MAO-B)

Expertise & Experience: The Rasagiline Precedent

The most compelling case for N-phenyl-2,3-dihydro-1H-inden-2-amine as a therapeutic candidate stems from its structural similarity to rasagiline (N-propargyl-1R-aminoindan). Rasagiline is a potent, selective, and irreversible inhibitor of Monoamine Oxidase B (MAO-B) and is a marketed drug for Parkinson's disease.[3][4] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain and is responsible for the degradation of dopamine.[5] By inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[5][6]

The 2-aminoindan scaffold is crucial for this activity. While the N-propargyl group of rasagiline is responsible for the irreversible covalent binding to the enzyme's flavin cofactor, the core aminoindan structure dictates the affinity and selectivity for MAO-B.[4][7] It is plausible that the N-phenyl substitution in N-phenyl-2,3-dihydro-1H-inden-2-amine could also confer inhibitory activity, potentially as a reversible inhibitor.

Signaling Pathway: MAO-B in Dopamine Metabolism

Trustworthiness: A Self-Validating Experimental Protocol

To validate N-phenyl-2,3-dihydro-1H-inden-2-amine as a MAO-B inhibitor, a stepwise experimental approach is necessary.

Protocol 2.3.1: In Vitro MAO-B Enzyme Inhibition Assay

-

Objective: To determine the potency (IC50) of the test compound against human recombinant MAO-B.

-

Materials:

-

Human recombinant MAO-B (commercially available).

-

MAO-B substrate: Benzylamine or p-tyramine.

-

Detection system: Amplex® Red MAO Assay Kit or similar fluorometric/colorimetric method that detects hydrogen peroxide (H2O2), a byproduct of MAO activity.

-

Test Compound: N-phenyl-2,3-dihydro-1H-inden-2-amine, dissolved in DMSO.

-

Positive Control: Rasagiline or Selegiline.

-

96-well microplates, plate reader.

-

-

Methodology:

-

Prepare a serial dilution of the test compound in assay buffer (e.g., 100 µM to 1 nM).

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 2 µL of the test compound dilutions, positive control, or DMSO (vehicle control) to respective wells.

-

Add 20 µL of human recombinant MAO-B enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate/detection reagent mix (e.g., Amplex Red reagent, HRP, and substrate).

-

Immediately begin kinetic reading of the fluorescence (e.g., Ex/Em = 544/590 nm) or absorbance at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data to the vehicle control (100% activity) and calculate the percent inhibition for each compound concentration.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

-

Causality Check: A dose-dependent decrease in the reaction rate compared to the vehicle control will confirm inhibitory activity. The IC50 value quantifies the potency. To confirm selectivity, this assay should be repeated using human recombinant MAO-A. A significantly higher IC50 for MAO-A would indicate MAO-B selectivity.

Secondary Hypothesized Targets: Monoamine Transporters

Expertise & Experience: The Psychoactive Aminoindans

The 2-aminoindan scaffold is a core feature in a class of compounds known to interact with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8][9] Unsubstituted 2-aminoindan (2-AI) acts as a selective substrate for NET and DAT, promoting the release of these neurotransmitters.[8][9] Ring-substituted derivatives, however, can shift this selectivity. For example, 5-methoxy-6-methyl-2-aminoindan (MMAI) is highly selective for SERT.[9][10]

Given that N-phenyl-2,3-dihydro-1H-inden-2-amine is an N-substituted derivative, it is highly probable that it interacts with one or more of these transporters. The bulky phenyl group might favor inhibitory (blocker) activity over substrate-type (releaser) activity. This profile could have therapeutic potential in conditions like depression, ADHD, or substance use disorders.

Experimental Workflow: Differentiating Transporter Inhibition vs. Release

Trustworthiness: Validated Protocols for Transporter Interaction

A multi-step process is required to fully characterize the interaction of N-phenyl-2,3-dihydro-1H-inden-2-amine with DAT, NET, and SERT.

Protocol 3.3.1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: Benztropine (DAT), Desipramine (NET), Fluoxetine (SERT).

-

Scintillation vials, filter plates, scintillation counter.

-

-

Methodology:

-

In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective inhibitor.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 from the competition binding curve and convert it to a Ki using the Cheng-Prusoff equation.

-

-

Causality Check: A low Ki value indicates high binding affinity. This assay should be run for all three transporters to establish a selectivity profile.

Protocol 3.3.2: Synaptosome Uptake Inhibition Assays

-

Objective: To measure the functional inhibition of neurotransmitter uptake.

-

Materials:

-

Freshly prepared rat striatal (for DAT), hippocampal (for NET), or whole brain (for SERT) synaptosomes.

-

Radioactive neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

-

Methodology:

-

Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.

-

Initiate uptake by adding the respective [³H]neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration over filter plates and washing with ice-cold buffer.

-

Measure the radioactivity accumulated inside the synaptosomes.

-

Determine the IC50 for uptake inhibition.

-

-

Causality Check: This functional assay confirms that binding to the transporter translates into a functional effect (inhibition of its primary function).

Tertiary Hypothesized Target: α2-Adrenergic Receptors

Expertise & Experience: A Modulatory Role

Studies have shown that 2-aminoindan and its derivatives can bind with moderate to high affinity to α2-adrenergic receptor subtypes (α2A, α2B, α2C).[8][9] Specifically, 2-aminoindan has a Ki of 41 nM for the α2C subtype.[9] These receptors are inhibitory G-protein coupled receptors (GPCRs) that act as autoreceptors on noradrenergic neurons and as heteroreceptors on other types of neurons, modulating the release of various neurotransmitters, including dopamine and serotonin. Antagonism of α2-receptors can lead to an increase in neurotransmitter release, a mechanism exploited by some antidepressants (e.g., Mirtazapine).